![molecular formula C18Br2F15Sb B14645044 Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane CAS No. 55678-66-5](/img/structure/B14645044.png)
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane is a compound that belongs to the class of organoantimony compounds It is characterized by the presence of two bromine atoms and three pentafluorophenyl groups attached to a central antimony atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane typically involves the reaction of tris(pentafluorophenyl)stibine with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Sb(C6F5)3+Br2→Sb(C6F5)3Br2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using more efficient purification techniques, and ensuring safety protocols are in place.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and phosphines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of organoantimony derivatives.
Applications De Recherche Scientifique
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry and drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it a versatile catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its use as a Lewis acid catalyst in organic synthesis.
Tris(pentafluorophenyl)phosphine: Another compound with similar Lewis acidic properties.
Tris(pentafluorophenyl)arsine: Shares structural similarities and is used in similar applications.
Uniqueness
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane is unique due to the presence of bromine atoms, which can undergo various substitution reactions, providing a versatile platform for the synthesis of new derivatives. Its strong Lewis acidic nature also distinguishes it from other similar compounds, making it particularly useful in specific catalytic applications.
Propriétés
Numéro CAS |
55678-66-5 |
|---|---|
Formule moléculaire |
C18Br2F15Sb |
Poids moléculaire |
782.7 g/mol |
Nom IUPAC |
dibromo-tris(2,3,4,5,6-pentafluorophenyl)-λ5-stibane |
InChI |
InChI=1S/3C6F5.2BrH.Sb/c3*7-2-1-3(8)5(10)6(11)4(2)9;;;/h;;;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
GVWGFESITUQSNM-UHFFFAOYSA-L |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)(Br)Br)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


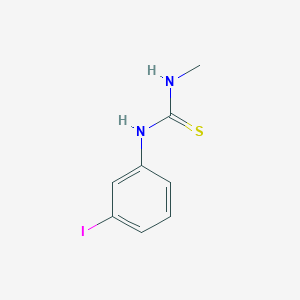
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
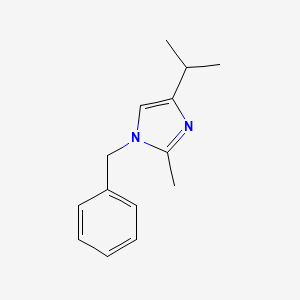
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
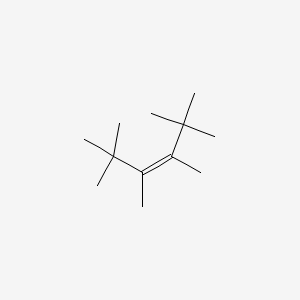
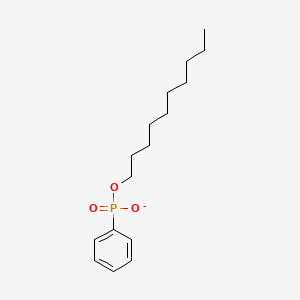
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
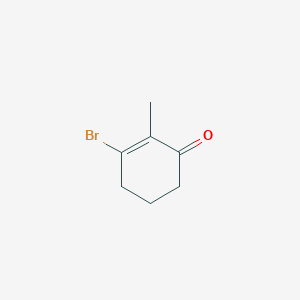
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
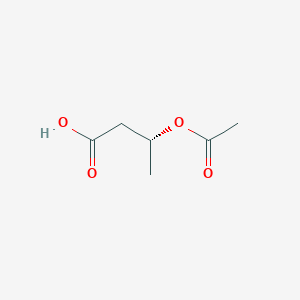

![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)

